molecular formula C18H14FN3O3 B291981 11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B291981
M. Wt: 339.3 g/mol
InChI Key: ZNWSGTFVHGLJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a fluorophenyl group, a pyrido-furo-diazepine core, and multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrido-furo-diazepine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and furans.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new therapeutic agents.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can result in inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    4-(4-bromophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: The presence of a bromophenyl group introduces different steric and electronic effects compared to the fluorophenyl derivative.

    4-(4-methylphenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: The methylphenyl group can influence the compound’s properties and interactions with molecular targets.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14FN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

ZNWSGTFVHGLJAN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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